molecular formula C19H23NO B11184292 N-benzyl-3-methyl-4-(4-methylphenyl)butanamide

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide

Cat. No.: B11184292
M. Wt: 281.4 g/mol
InChI Key: JJGVEPLALDHXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide is an organic compound belonging to the amide class It is characterized by the presence of a benzyl group, a methyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-4-(4-methylphenyl)butanamide typically involves the reaction of 4-methylbenzyl chloride with 3-methyl-4-(4-methylphenyl)butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-3-methyl-4-(4-methylphenyl)butanamide

InChI

InChI=1S/C19H23NO/c1-15-8-10-17(11-9-15)12-16(2)13-19(21)20-14-18-6-4-3-5-7-18/h3-11,16H,12-14H2,1-2H3,(H,20,21)

InChI Key

JJGVEPLALDHXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.